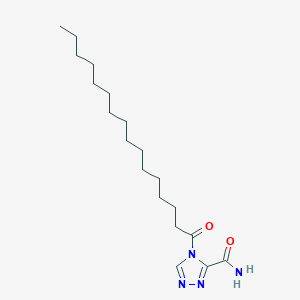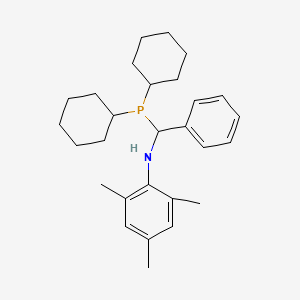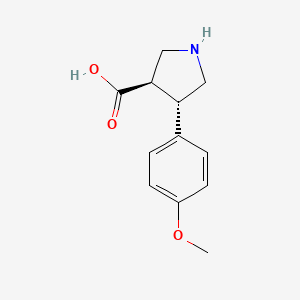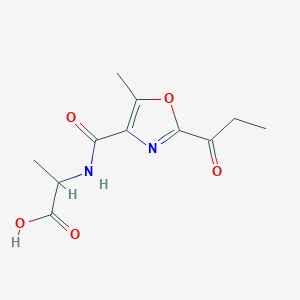
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the carboxamido and propanoic acid groups. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve the use of novel intermediates and optimized reaction conditions to achieve high yield and purity. For example, processes similar to those used in the preparation of bilastine, which involve the use of novel intermediates, can be adapted for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (SOCl₂) for the conversion of carboxylic acids into acid chlorides, and strong acids like HCl or H₂SO₄ to enhance the reactivity of the carboxylic acid group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the conversion of carboxylic acids into esters using Fischer esterification can yield various ester derivatives .
Applications De Recherche Scientifique
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown antimicrobial activities against bacteria and fungi.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like xanthine oxidase, which is involved in the production of uric acid . The exact molecular targets and pathways for this compound would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with antimicrobial activities.
Imidazoles: These heterocycles are used in a variety of applications, including pharmaceuticals and agrochemicals.
Uniqueness
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14N2O5 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
2-[(5-methyl-2-propanoyl-1,3-oxazole-4-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C11H14N2O5/c1-4-7(14)10-13-8(6(3)18-10)9(15)12-5(2)11(16)17/h5H,4H2,1-3H3,(H,12,15)(H,16,17) |
Clé InChI |
BZMFIBHEKDVFFA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=NC(=C(O1)C)C(=O)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)



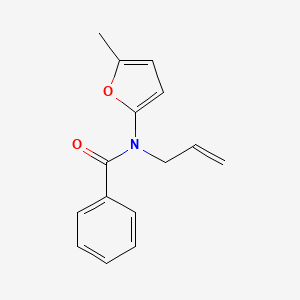
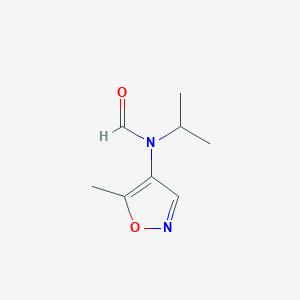

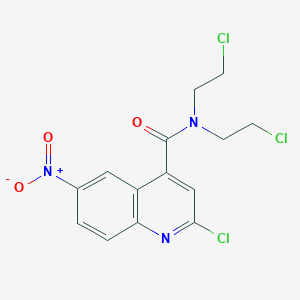
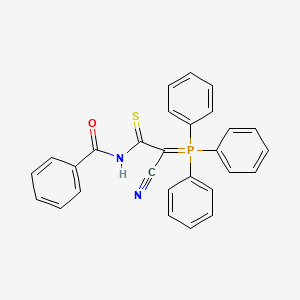

![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
